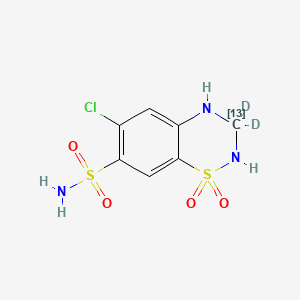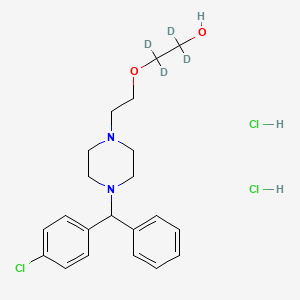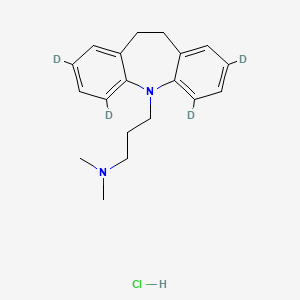
Roflumilast-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roflumilast-d4 is a deuterated form of roflumilast, which is a selective phosphodiesterase-4 inhibitor. This compound is primarily used as an internal standard for the quantification of roflumilast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound provide a stable isotopic label, making it useful in pharmacokinetic and metabolic studies.
Scientific Research Applications
Roflumilast-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in the quantification of roflumilast in biological samples to study its pharmacokinetics and metabolism.
Analytical Chemistry: Employed in GC-MS and LC-MS methods to ensure accurate quantification of roflumilast in various matrices.
Medical Research: Investigated for its potential protective effects in conditions like sepsis-induced acute kidney injury and chronic obstructive pulmonary disease.
Mechanism of Action
- Accumulation of intracellular cAMP affects inflammatory and structural cells involved in chronic obstructive pulmonary disease (COPD) pathogenesis .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Future Directions
Roflumilast is used to prevent the symptoms (flare-ups) of chronic obstructive pulmonary disease (COPD). This medicine is available only with your doctor’s prescription . There are ongoing studies to determine whether roflumilast protects against renal dysfunction, inflammatory response, and apoptosis in sepsis-induced kidney damage .
Biochemical Analysis
Biochemical Properties
Roflumilast-d4 interacts with PDE4, which is expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .
Cellular Effects
This compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in BV-2 cells . It also significantly reduced TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .
Molecular Mechanism
This compound and its active metabolite (roflumilast N-oxide) inhibit PDE4, leading to an accumulation of intracellular cyclic AMP .
Temporal Effects in Laboratory Settings
In a study defining the pharmacokinetic profile of Roflumilast delivered topically, it was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 .
Dosage Effects in Animal Models
In animal models of tuberculosis, this compound displayed bronchodilatory activity and dose-dependently attenuated allergen-induced bronchoconstriction . In a study of diabetic nephropathy in rats, this compound manifested a potential role as a renoprotective agent .
Metabolic Pathways
This compound is involved in the cAMP metabolic pathway, where it inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP . This increase in cAMP is thought to mediate the disease-modifying effects of this compound .
Transport and Distribution
Given its role as a PDE4 inhibitor, it is likely to be distributed wherever PDE4 is expressed, including immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Roflumilast-d4 is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane through a series of reactions including O-alkylation, oxidation, and N-acylation . The key steps involve:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate product is then oxidized to form the corresponding carboxylic acid.
N-Acylation: Finally, the carboxylic acid is reacted with 3,5-dichloropyridine-4-amine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its economic advantage and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: Roflumilast-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to carboxylic acids.
Substitution: N-acylation reaction with 3,5-dichloropyridine-4-amine.
Common Reagents and Conditions:
Bases: Sodium hydroxide, sodium hydride, potassium tert-butoxide.
Solvents: N,N-dimethylformamide (DMF), ethanol, acetone.
Major Products: The major product formed from these reactions is this compound itself, which is used as an internal standard in analytical methods .
Comparison with Similar Compounds
Roflumilast: The non-deuterated form, used for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions.
Roflumilast N-oxide: The active metabolite of roflumilast, which also inhibits phosphodiesterase-4.
Uniqueness: Roflumilast-d4 is unique due to its deuterium labeling, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of roflumilast is crucial .
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









